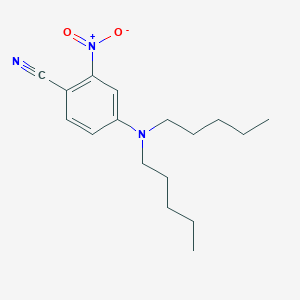
Benzonitrile, 4-(dipentylamino)-2-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-(dipentylamino)-2-nitro- is an organic compound that belongs to the class of benzonitriles This compound features a benzene ring substituted with a nitrile group, a nitro group, and a dipentylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(dipentylamino)-2-nitro- typically involves the nitration of benzonitrile derivatives followed by the introduction of the dipentylamino group. One common method is the nitration of 4-aminobenzonitrile to form 4-nitrobenzonitrile, which is then reacted with dipentylamine under suitable conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like sulfuric acid or acetic anhydride .
Industrial Production Methods
Industrial production of benzonitrile, 4-(dipentylamino)-2-nitro- may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-(dipentylamino)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-(dipentylamino)-2-aminobenzonitrile.
Substitution: Various amides or esters.
Hydrolysis: 4-(dipentylamino)-2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-(dipentylamino)-2-nitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzonitrile, 4-(dipentylamino)-2-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dipentylamino group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile, 4-(dimethylamino)-2-nitro-: Similar structure but with dimethylamino instead of dipentylamino group.
Benzonitrile, 4-(diethylamino)-2-nitro-: Similar structure but with diethylamino instead of dipentylamino group.
Benzonitrile, 4-(dipropylamino)-2-nitro-: Similar structure but with dipropylamino instead of dipentylamino group.
Uniqueness
Benzonitrile, 4-(dipentylamino)-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The longer dipentylamino chain may influence its solubility, reactivity, and interaction with biological targets compared to its shorter-chain analogs .
Propiedades
Número CAS |
821776-81-2 |
|---|---|
Fórmula molecular |
C17H25N3O2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
4-(dipentylamino)-2-nitrobenzonitrile |
InChI |
InChI=1S/C17H25N3O2/c1-3-5-7-11-19(12-8-6-4-2)16-10-9-15(14-18)17(13-16)20(21)22/h9-10,13H,3-8,11-12H2,1-2H3 |
Clave InChI |
CWCXIQXIWKTNGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CCCCC)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
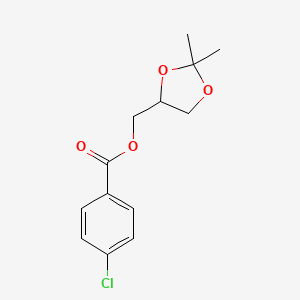

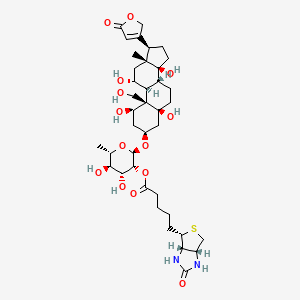
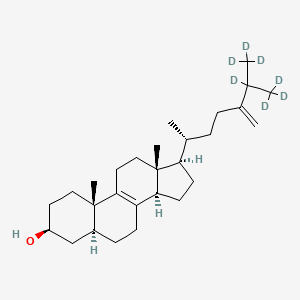
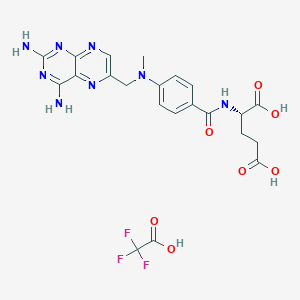
![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)


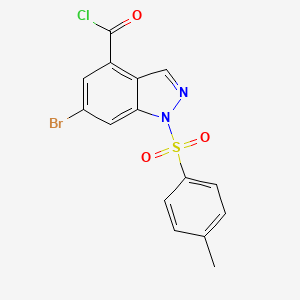
![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)

